o-Tolylsulfanyl-acetic acid
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Overview
Description
“o-Tolylsulfanyl-acetic acid” is a chemical compound with the linear formula C9H10O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “o-Tolylsulfanyl-acetic acid” is represented by the linear formula C9H10O2S . The molecular weight of this compound is 182.243 .
Scientific Research Applications
Adsorptive Membranes for Acetic Acid Removal
Research by Wickramasinghe and Grzenia (2006) explored the efficiency of anion exchange membranes compared to resins for removing acetic acid from hemicellulosic hydrolysates, highlighting the potential of membranes for better performance in terms of capacity and sugar retention Wickramasinghe, Grzenia, 2006.
Tolerance to Acetic Acid in Yeasts
Palma, Guerreiro, and Sá-Correia (2018) reviewed the genetic and physiological mechanisms behind the tolerance of Saccharomyces cerevisiae and Zygosaccharomyces bailii to acetic acid, offering insights into improving industrial fermentation processes Palma, Guerreiro, Sá-Correia, 2018.
Catalytic Conversion of Glycerol and Acetic Acid
Tangestanifard and Ghaziaskar (2017) developed a catalyst for converting glycerol and acetic acid into valuable chemicals, showcasing the role of arenesulfonic acid-functionalized bentonite in producing monoacetin, diacetin, and triacetin efficiently Tangestanifard, Ghaziaskar, 2017.
Recovery of Acetic Acid from Pyrolysis Oil
Rasrendra et al. (2011) discussed a method to recover acetic acid from the aqueous phase of pyrolysis oil using reactive extraction, pointing to the potential for recycling and reusing acetic acid in bio-oil processing Rasrendra et al., 2011.
Electro-Membrane Separation for Acetic Acid Recovery
Suwal et al. (2018) investigated electrodialysis for the selective removal and recovery of acetic acid from corn stover hydrolysate, indicating an effective method for improving the efficiency of lignocellulosic bioethanol production Suwal et al., 2018.
Biorefinery of Corn Stalk Rind
Ma et al. (2021) utilized a formic acid-acetic acid-H2O system for the biorefinery of corn stalk rind, leading to the production of high-value lignin products. This study demonstrates the potential of organic acid biorefineries in utilizing agricultural waste Ma et al., 2021.
Safety And Hazards
properties
IUPAC Name |
2-(2-methylphenyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSJSNKSMEVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901058 |
Source
|
Record name | NoName_110 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolylsulfanyl-acetic acid |
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